molecular formula C22H22ClN3O6S B2675318 3-(2-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1208858-61-0

3-(2-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2675318
M. Wt: 491.94
InChI Key: BXIPGBAMDBTIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a spirodecane , a benzoxazole , and a chlorophenyl group . Spirodecane is a type of organic compound known as a cycloalkane, which consists of two rings of carbon atoms . Benzoxazole is a heterocyclic compound, consisting of a benzene ring fused to an oxazole ring . Chlorophenyl refers to a phenyl group (a ring of carbon atoms, similar to benzene) that has one or more chlorine atoms attached .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The spirodecane component, for example, consists of two rings of carbon atoms . The benzoxazole component is a heterocyclic compound, meaning it contains atoms of at least two different elements in its ring structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, spirodecane has a molecular weight of 138.250 Da , and 2,4-dichlorophenol, a chlorinated derivative of phenol, is a white solid that is mildly acidic .

Scientific Research Applications

Synthesis of Novel Derivatives

Research on compounds with similar structural features, such as diazaspiro decan derivatives and oxazolones, focuses on synthesizing new chemical entities that could have unique physical, chemical, or biological properties. For instance, the synthesis of new derivatives of carbo(hetero)cyclospirobutanoic lactones showcases the methodology for creating compounds with potential applications in medicinal chemistry and materials science (Kuroyan, Pogosyan, & Grigoryan, 1995).

Antihypertensive Activity

Compounds related to the diazaspiro[4.5]decan motif have been explored for their antihypertensive activity, indicating the potential of such structures in developing new therapeutic agents. A study demonstrated the synthesis and evaluation of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones as antihypertensive agents, suggesting the relevance of structural analogs in drug discovery (Caroon et al., 1981).

Antimicrobial Applications

Research on compounds incorporating chlorophenyl and sulfonamide moieties, similar to those in the compound of interest, has explored their potential as antimicrobial agents. For example, the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents highlights the ongoing efforts to develop new antimicrobials (Sah et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and its intended use. For example, 2,4-dichlorophenol is harmful if swallowed, in contact with skin, or if it gets in the eyes .

properties

IUPAC Name

3-[2-[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O6S/c23-16-5-7-17(8-6-16)33(29,30)26-13-14-31-22(26)9-11-24(12-10-22)20(27)15-25-18-3-1-2-4-19(18)32-21(25)28/h1-8H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIPGBAMDBTIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.